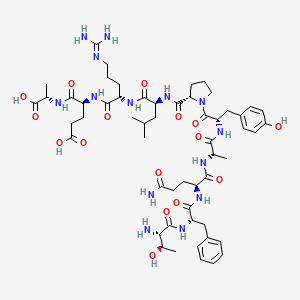

T-F-Q-A-Y-P-L-R-E-A

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C55H82N14O16 |

|---|---|

分子量 |

1195.3 g/mol |

IUPAC 名称 |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C55H82N14O16/c1-28(2)25-38(49(79)63-35(13-9-23-60-55(58)59)48(78)64-37(20-22-43(73)74)47(77)62-30(4)54(84)85)66-51(81)41-14-10-24-69(41)53(83)40(27-33-15-17-34(71)18-16-33)68-45(75)29(3)61-46(76)36(19-21-42(56)72)65-50(80)39(26-32-11-7-6-8-12-32)67-52(82)44(57)31(5)70/h6-8,11-12,15-18,28-31,35-41,44,70-71H,9-10,13-14,19-27,57H2,1-5H3,(H2,56,72)(H,61,76)(H,62,77)(H,63,79)(H,64,78)(H,65,80)(H,66,81)(H,67,82)(H,68,75)(H,73,74)(H,84,85)(H4,58,59,60)/t29-,30-,31+,35-,36-,37-,38-,39-,40-,41-,44-/m0/s1 |

InChI 键 |

GNKMMPBLQYIPCI-OCUAXGEISA-N |

手性 SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)O)N)O |

规范 SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)N |

产品来源 |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Peptide Sequence T-F-Q-A-Y-P-L-R-E-A

A comprehensive analysis of the available scientific literature reveals no specific data or publications pertaining to the peptide sequence T-F-Q-A-Y-P-L-R-E-A.

This technical guide was intended to provide researchers, scientists, and drug development professionals with a detailed overview of the core characteristics, biological functions, and experimental data related to the peptide sequence Threonine-Phenylalanine-Glutamine-Alanine-Tyrosine-Proline-Leucine-Arginine-Glutamic Acid-Alanine (this compound). However, an exhaustive search of scientific databases and literature has yielded no specific information on this particular peptide.

Therefore, it is not possible to fulfill the user's request for a technical guide that includes quantitative data, experimental protocols, and signaling pathway diagrams for the this compound peptide sequence at this time. The absence of information suggests that this peptide may be novel, not yet characterized, or a proprietary sequence not disclosed in public-facing research.

For researchers interested in this specific sequence, the following general approaches, derived from standard peptide research methodologies, would be necessary to characterize its properties and potential biological activities.

Section 1: Physicochemical Characterization (Hypothetical)

Should this peptide be synthesized, the initial steps would involve its physicochemical characterization.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method of Determination |

| Molecular Weight | 1209.38 g/mol | Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) |

| Isoelectric Point (pI) | 6.48 | Isoelectric focusing or in silico prediction tools |

| Grand Average of Hydropathicity (GRAVY) | -0.109 | In silico calculation based on amino acid hydrophobicity scales |

| Solubility | Likely soluble in aqueous solutions | Experimental testing in various buffers |

| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |

Section 2: Structural Analysis (Hypothetical)

Understanding the three-dimensional structure of a peptide is crucial for elucidating its function.

Secondary Structure Prediction

In silico tools could be employed to predict the propensity of the this compound sequence to form secondary structures such as alpha-helices, beta-sheets, or random coils.

Experimental Structural Determination

To experimentally determine the structure, the following techniques would be applicable:

-

Circular Dichroism (CD) Spectroscopy: To assess the overall secondary structure content in solution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the high-resolution three-dimensional structure in solution.

-

X-ray Crystallography: To determine the high-resolution solid-state structure, provided the peptide can be crystallized.

Section 3: Biological Activity Screening (Hypothetical)

A wide range of in vitro and in vivo assays would be necessary to identify any potential biological functions of the this compound peptide.

In Vitro Assays

A tiered approach to screening would be logical, starting with broad-based assays and moving to more specific ones based on initial findings.

Table 2: Potential In Vitro Assays for this compound

| Assay Type | Purpose | Example Methodologies |

| Cytotoxicity Assays | To determine if the peptide is toxic to cells. | MTT assay, LDH release assay on various cell lines (e.g., cancerous and non-cancerous). |

| Receptor Binding Assays | To identify if the peptide binds to specific cell surface receptors. | Radioligand binding assays, Surface Plasmon Resonance (SPR). |

| Enzyme Inhibition Assays | To screen for inhibitory activity against a panel of relevant enzymes. | Fluorescence-based or colorimetric enzyme activity assays. |

| Antimicrobial Assays | To test for activity against bacteria and fungi. | Minimum Inhibitory Concentration (MIC) assays. |

| Cell Signaling Assays | To determine if the peptide modulates specific signaling pathways. | Western blotting for phosphorylated proteins, reporter gene assays (e.g., luciferase). |

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a hypothetical workflow for screening the biological activity of a novel peptide like this compound.

Caption: Hypothetical experimental workflow for the characterization of a novel peptide.

Section 4: Signaling Pathway Analysis (Hypothetical)

If initial screens suggest the peptide modulates a specific biological process, further investigation into the underlying signaling pathways would be warranted. For instance, if the peptide was found to inhibit cancer cell proliferation, a potential signaling pathway to investigate would be the MAPK/ERK pathway.

Hypothetical Signaling Pathway: MAPK/ERK Inhibition

The following diagram illustrates a simplified representation of the MAPK/ERK signaling pathway and a hypothetical point of inhibition by the this compound peptide.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Conclusion

While a detailed technical guide on the this compound peptide sequence cannot be provided due to a lack of existing research, this document outlines the standard and necessary experimental approaches that would be required to characterize this novel peptide. Any researchers embarking on the study of this sequence would need to conduct these foundational experiments to elucidate its structure, function, and potential therapeutic applications.

Technical Guide: Retroviral Protease Substrates in Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: An extensive search of scientific literature and databases did not yield any specific information regarding the peptide sequence T-F-Q-A-Y-P-L-R-E-A as a substrate for any known retroviral protease. Therefore, this guide has been prepared using a well-characterized and widely cited fluorogenic substrate derived from the native HIV-1 p17/p24 cleavage site, DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS , to illustrate the principles, protocols, and data analysis relevant to the study of retroviral protease substrates.

Introduction to Retroviral Protease Substrates

Retroviral proteases are a class of aspartic proteases essential for the viral life cycle.[1][2][3] They are responsible for the post-translational processing of viral polyproteins, Gag and Gag-Pol, into mature, functional proteins required for the assembly of infectious virions.[1][3][4] The inhibition of this proteolytic activity is a cornerstone of highly active antiretroviral therapy (HAART) for HIV/AIDS.

The substrate specificity of retroviral proteases, particularly HIV-1 protease, is not defined by a strict consensus sequence but rather by the recognition of a common three-dimensional shape adopted by the substrate peptide.[5][6][7] However, certain patterns are observed, and peptide substrates are typically seven to eight amino acids in length.[8] Synthetic peptides that mimic natural cleavage sites are invaluable tools for in vitro characterization of protease activity, kinetic analysis of inhibitors, and high-throughput screening of potential drug candidates.[9][10]

This guide focuses on the use of a fluorogenic peptide substrate to provide a practical framework for researchers in the field.

The Exemplar Substrate: A Fluorogenic Peptide

For the purpose of this guide, we will use the fluorogenic substrate DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS . This substrate is derived from a natural processing site for HIV-1 protease and is widely used for continuous assays of its activity.[11]

-

Sequence: Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln

-

Fluorophore: EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid)

-

Quencher: DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid)

-

Principle: In its intact state, the fluorescence of EDANS is quenched by the proximity of the DABCYL group through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide bond between Tyrosine (Tyr) and Proline (Pro) by HIV-1 protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[11]

Quantitative Data: Kinetic Parameters

The following table summarizes typical kinetic parameters for the cleavage of the exemplar substrate by wild-type HIV-1 protease. These values are essential for comparing enzyme efficiency and inhibitor potency.

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| DABCYL-GABA-SQNYPIVQ-EDANS | 10 - 50 | 5 - 20 | 1 x 10⁵ - 5 x 10⁵ |

Note: The exact values can vary depending on the specific assay conditions (e.g., pH, buffer composition, temperature).

Experimental Protocols

HIV-1 Protease Activity Assay (Fluorometric)

This protocol describes a continuous kinetic assay to measure the activity of HIV-1 protease using a FRET-based substrate.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic Substrate (e.g., DABCYL-GABA-SQNYPIVQ-EDANS)

-

Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7

-

96-well black microplates

-

Fluorescence microplate reader with excitation at ~340 nm and emission at ~490 nm.[11]

Procedure:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Dilute the substrate to the desired final concentration in the assay buffer. A typical starting concentration is at or below the K_m_ value.

-

Prepare a dilution series of the HIV-1 protease in the assay buffer.

-

In a 96-well plate, add the substrate solution to each well.

-

Initiate the reaction by adding the diluted HIV-1 protease to the wells.

-

Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) in kinetic mode.[12]

-

The initial velocity of the reaction is determined from the linear portion of the fluorescence versus time plot.

Inhibitor Screening Assay

This protocol is designed for high-throughput screening of potential HIV-1 protease inhibitors.

Materials:

-

Same as in section 4.1

-

Test compounds (potential inhibitors) dissolved in DMSO

-

Positive control inhibitor (e.g., Pepstatin A)

Procedure:

-

Prepare the assay buffer, substrate, and enzyme solutions as described above.

-

In a 96-well plate, add a small volume of the test compounds at various concentrations. Include wells for a positive control inhibitor and a no-inhibitor (enzyme control) control.

-

Add the HIV-1 protease solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate solution to all wells.[13]

-

Measure the fluorescence kinetically as described in the activity assay.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the rate of the enzyme control.

Visualizations

Enzymatic Cleavage of a FRET Substrate

Caption: Cleavage of a FRET peptide by HIV-1 protease.

Experimental Workflow for Protease Activity Assay

Caption: Workflow for a fluorometric HIV-1 protease activity assay.

Logical Flow for Inhibitor Screening

Caption: Decision workflow for HIV-1 protease inhibitor screening.

References

- 1. mdpi.com [mdpi.com]

- 2. Comparative Studies on Retroviral Proteases: Substrate Specificity [ouci.dntb.gov.ua]

- 3. Retroviral proteases: structure, function and inhibition from a non-anticipated viral enzyme to the target of a most promising HIV therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 5. iverson.cm.utexas.edu [iverson.cm.utexas.edu]

- 6. Substrate shape determines specificity of recognition for HIV-1 protease: analysis of crystal structures of six substrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Retroviral Protease - Retroviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. HIV Protease Substrate 1 TFA|CAS 0|DC Chemicals [dcchemicals.com]

- 10. chemimpex.com [chemimpex.com]

- 11. HIV Protease FRET Substrate I - 1 mg [anaspec.com]

- 12. abcam.cn [abcam.cn]

- 13. abcam.co.jp [abcam.co.jp]

The Proteolytic Landscape of T-F-Q-A-Y-P-L-R-E-A: A Technical Guide to Substrate Specificity and Cleavage Site Analysis

For Immediate Release

This technical guide provides a comprehensive analysis of the substrate specificity and potential cleavage sites within the peptide sequence Threonine-Phenylalanine-Glutamine-Alanine-Tyrosine-Proline-Leucine-Arginine-Glutamic Acid-Alanine (T-F-Q-A-Y-P-L-R-E-A). This document is intended for researchers, scientists, and drug development professionals engaged in protease research, offering a theoretical framework for understanding the proteolytic susceptibility of this peptide, alongside detailed experimental protocols for empirical validation.

Theoretical Analysis of Potential Cleavage Sites

The specific peptide sequence this compound is not a widely documented substrate for a specific protease. However, by analyzing its amino acid composition, we can predict potential cleavage sites based on the known specificities of common proteases. The nomenclature established by Schechter and Berger is used to describe the amino acid positions relative to the cleavage site, where the scissile bond is between P1 and P1'. The amino acid residues toward the N-terminus are denoted as P4, P3, P2, P1, and those towards the C-terminus are P1', P2', P3', P4'.[1]

An analysis of the peptide sequence reveals several potential recognition motifs for various classes of proteases.

Table 1: Predicted Proteolytic Cleavage Sites in this compound

| Protease Family | P1 Residue Preference | Potential Cleavage Site (P1-P1') | Rationale |

| Serine Proteases | |||

| Trypsin | Basic (Arg, Lys)[2][3][4][5] | Arg (R) - Glu (E) | The sequence contains an Arginine (R) residue, a primary recognition site for trypsin. Cleavage occurs at the C-terminal side of Arg.[2][3][4][5] |

| Chymotrypsin | Aromatic (Phe, Tyr, Trp), Large Hydrophobic (Leu)[2][6] | Phe (F) - Gln (Q) Tyr (Y) - Pro (P) Leu (L) - Arg (R) | The peptide contains Phenylalanine (F), Tyrosine (Y), and Leucine (L), which are all potential P1 residues for chymotrypsin.[2][6] However, cleavage is often inhibited if Proline (P) is in the P1' position.[6] |

| Elastase | Small, neutral (Ala, Gly, Ser, Val)[2][7][8][9] | Ala (A) - Tyr (Y) Ala (A) - (C-terminus) | The sequence includes Alanine (A), a preferred residue for elastase cleavage.[2][7][8][9] |

| Aspartic Proteases | |||

| Pepsin | Hydrophobic, particularly aromatic (Phe, Tyr, Trp, Leu) at P1 or P1'[6][10][11] | Phe (F) - Gln (Q) Tyr (Y) - Pro (P) Leu (L) - Arg (R) | Pepsin has broad specificity, favoring hydrophobic residues. The presence of Phe, Tyr, and Leu makes these sites potential targets, especially under acidic conditions (pH 1.3).[6][10][11] |

| Cysteine Proteases | |||

| Caspases | Aspartic Acid (Asp)[12][13][14][15] | None | The peptide does not contain an Aspartic Acid (Asp) residue, making it an unlikely substrate for caspases. |

| Metallo- proteinases | |||

| Matrix Metalloproteinases (MMPs) | Often a small, uncharged residue (e.g., Gly, Ala, Leu) at P1' and a Proline at P3[16][17][18] | Tyr (Y) - Pro (P) | While MMPs have diverse specificities, a common feature is a preference for Proline at the P3 position. In the potential cleavage site Y-P, the Proline is at P1', which is less typical but still possible. The P1' position is often occupied by a hydrophobic residue like Leucine.[16] |

Experimental Protocols for Determining Substrate Specificity and Cleavage Sites

To empirically validate the theoretical predictions and fully characterize the proteolytic processing of this compound, a combination of experimental approaches is necessary.

Mass Spectrometry-Based Cleavage Site Identification

Mass spectrometry is a powerful tool for identifying the precise location of proteolytic cleavage.

Protocol: In-solution Protease Digestion Followed by LC-MS/MS Analysis

-

Reaction Setup:

-

Dissolve the synthetic peptide this compound in a compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0 for trypsin).

-

Add the protease of interest at an appropriate enzyme-to-substrate ratio (e.g., 1:50 or 1:100 w/w).

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for various time points (e.g., 1, 4, 16 hours) to monitor the progression of cleavage.

-

-

Reaction Quenching:

-

Stop the reaction by adding a suitable inhibitor or by acidification (e.g., adding formic acid to a final concentration of 1%).

-

-

LC-MS/MS Analysis:

-

Inject the quenched reaction mixture onto a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer.

-

Separate the peptide fragments using a gradient of increasing organic solvent (e.g., acetonitrile).

-

Acquire mass spectra (MS1) to determine the mass-to-charge ratio (m/z) of the peptide fragments.

-

Select the parent ions for fragmentation (MS2) to obtain amino acid sequence information.

-

-

Data Analysis:

-

Analyze the MS/MS spectra to identify the sequences of the resulting peptide fragments.

-

By comparing the sequences of the fragments to the original this compound sequence, the exact cleavage site(s) can be determined.

-

Fluorescence-Based Kinetic Assays

Fluorescence resonance energy transfer (FRET) is a widely used method to determine the kinetic parameters of protease activity.

Protocol: FRET-Based Protease Assay

-

Substrate Synthesis:

-

Synthesize a modified version of the this compound peptide with a fluorescent donor and a quencher molecule attached at or near the N- and C-termini, respectively. The specific placement of the FRET pair should flank the predicted cleavage site.

-

-

Assay Setup:

-

In a microplate format, add a known concentration of the FRET-labeled peptide substrate to a suitable assay buffer.

-

Initiate the reaction by adding the protease of interest.

-

-

Fluorescence Measurement:

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. Cleavage of the peptide separates the donor and quencher, resulting in an increase in fluorescence.

-

-

Kinetic Analysis:

-

Plot the initial reaction velocity against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, including the Michaelis constant (Km) and the catalytic rate constant (kcat).

-

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the workflow for identifying protease cleavage sites and a hypothetical signaling pathway involving proteolytic activation.

References

- 1. PeptideCutter [web.expasy.org]

- 2. aklectures.com [aklectures.com]

- 3. Khan Academy [khanacademy.org]

- 4. biorxiv.org [biorxiv.org]

- 5. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 6. Expasy PeptideCutter tool: available enzymes [web.expasy.org]

- 7. serva.de [serva.de]

- 8. Elastase [promega.com]

- 9. Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pepsin - Wikipedia [en.wikipedia.org]

- 11. med.upenn.edu [med.upenn.edu]

- 12. Caspase Cleavage and Activation in Apoptosis [novusbio.com]

- 13. Degradomics Reveals That Cleavage Specificity Profiles of Caspase-2 and Effector Caspases Are Alike - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. The protein structures that shape caspase activity, specificity, activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Active site specificity profiling of the matrix metalloproteinase family: Proteomic identification of 4300 cleavage sites by nine MMPs explored with structural and synthetic peptide cleavage analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Matrix metalloproteinases – from the cleavage data to the prediction tools and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Technical Guide to the Procurement and Quality Control of the Custom Peptide T-F-Q-A-Y-P-L-R-E-A

Audience: Researchers, scientists, and drug development professionals.

Commercial Suppliers for Custom Peptide Synthesis

The peptide T-F-Q-A-Y-P-L-R-E-A requires custom synthesis. Several reputable companies specialize in this service, offering a range of purity levels, scales, and quality control documentation. The choice of supplier may depend on factors such as turnaround time, cost, required modifications, and the level of quality assurance needed for the intended application. Below is a comparison of typical offerings from leading commercial suppliers.

Data Presentation: Comparison of Custom Peptide Synthesis Services

| Parameter | GenScript | Thermo Fisher Scientific | Bachem | JPT Peptide Technologies |

| Synthesis Technology | Microwave-assisted Solid Phase Peptide Synthesis (SPPS) | Fmoc Solid-Phase Technology | Fmoc Solid-Phase Peptide Synthesis (SPPS) | Advanced Solid-Phase Peptide Synthesis (SPPS) |

| Purity Levels Offered | Crude, Desalted, >75%, >85%, >90%, >95%, >98%[1] | Crude to >98%[2] | Crude to ≥ 97%[3] | Crude, >70%, >80%, >90%, >95%, >98% |

| Synthesis Scale | mg to >1 kg | 0.1 mg to >1 kg[2] | mg to kg[3] | Microscale to large scale |

| Standard QC Data | Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC)[4] | MS, HPLC | MS, HPLC[3] | Liquid Chromatography-Mass Spectrometry (LC-MS), MALDI-MS, or HPLC[5] |

| Additional QC Options | Amino Acid Analysis, Peptide Content Analysis, Endotoxin Control[4] | Amino Acid Analysis, Solubility Testing | Elemental Analysis (CHN)[3] | Stability Testing, Peptide Content Determination, Cell Toxicity Testing, NMR[5] |

| Certifications | ISO 9001:2015 | GMP-compliant facilities | ISO 9001:2015-certified[5] | |

| Typical Turnaround | As fast as 5 business days for standard peptides[4] | Varies by service | Express delivery available[3] | Varies by project complexity |

Experimental Protocols

The following sections detail the standard methodologies for the synthesis, purification, and quality control of a custom peptide such as this compound.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

Solid-phase peptide synthesis is the standard method for producing custom peptides. The Fmoc/tBu approach is the most commonly used methodology.[5] The peptide is assembled step-by-step on an insoluble resin support, which simplifies the purification process at each stage.[4]

Protocol:

-

Resin Selection and Preparation: For a C-terminal carboxyl group, a Wang resin or 2-chlorotrityl resin is typically chosen.[6] If a C-terminal amide is required, a Rink Amide resin is appropriate.[6] The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for at least one hour to expose the reactive sites.[6]

-

First Amino Acid Attachment (Loading): The C-terminal amino acid (Alanine in this case), with its alpha-amino group protected by Fmoc and its side chain protected (if necessary), is covalently attached to the swelled resin.

-

Synthesis Cycle (for each subsequent amino acid):

-

Fmoc Deprotection: The Fmoc protecting group on the alpha-amino group of the resin-bound amino acid is removed using a basic solution, typically 20% piperidine in DMF.[4] This exposes a free amine for the next coupling step. The resin is then thoroughly washed with DMF to remove piperidine and byproducts.[6]

-

Amino Acid Activation and Coupling: The next Fmoc- and side-chain-protected amino acid (Glutamic Acid, then Arginine, etc.) is activated using a coupling agent such as HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). The activated amino acid is then added to the resin, and the mixture is agitated to facilitate the formation of a peptide bond.[6]

-

Washing: The resin is washed extensively with DMF to remove excess reagents and byproducts.[6]

-

-

Repeat Synthesis Cycle: The deprotection, coupling, and washing steps are repeated for each amino acid in the sequence (L-P-Y-A-Q-F-T) until the full peptide chain is assembled.

-

Final Fmoc Deprotection: The Fmoc group is removed from the final amino acid (Threonine).

Cleavage from Resin and Side-Chain Deprotection

Once the synthesis is complete, the peptide is cleaved from the resin support, and the protecting groups on the amino acid side chains are removed simultaneously.

Protocol:

-

Resin Preparation: The synthesized peptide-resin is washed with dichloromethane (DCM) and dried under vacuum.[1]

-

Cleavage Cocktail Preparation: A cleavage cocktail is freshly prepared. A common cocktail is Reagent K, which consists of Trifluoroacetic acid (TFA), thioanisole, water, phenol, and ethanedithiol (EDT). The specific composition is chosen based on the amino acids in the sequence (e.g., to protect residues like Tyrosine and Arginine from side reactions).[1][7]

-

Cleavage Reaction: The cleavage cocktail is added to the peptide-resin and allowed to react for 2-3 hours at room temperature.[7] TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[7]

-

Peptide Precipitation: The resin is filtered off, and the TFA solution containing the peptide is collected. The peptide is then precipitated by adding cold, peroxide-free diethyl ether.[7]

-

Collection and Drying: The precipitated crude peptide is collected by centrifugation, washed with cold ether to remove scavengers, and then dried under vacuum.

Peptide Purification

The crude peptide product contains the target peptide as well as impurities such as truncated or deletion sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification.[8]

Protocol:

-

Sample Preparation: The dried crude peptide is dissolved in a minimal amount of a suitable solvent, often a mixture of water and acetonitrile with 0.1% TFA.

-

HPLC System Setup:

-

Column: A preparative C18 reversed-phase column is typically used.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Purification: The dissolved peptide is injected onto the equilibrated column. A gradient of increasing Mobile Phase B is used to elute the peptide and impurities. Peptides are separated based on their hydrophobicity.[8] The elution is monitored by UV absorbance, typically at 210-220 nm.[9]

-

Fraction Collection: Fractions are collected as peaks elute from the column.

-

Purity Analysis: Each collected fraction is analyzed by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide.

-

Lyophilization: The pure fractions are pooled, frozen, and lyophilized (freeze-dried) to remove the solvents and obtain the final peptide as a white, fluffy powder.

Quality Control Analysis

Rigorous quality control is essential to confirm the identity and purity of the final peptide product.

Protocol:

-

Purity Determination by Analytical RP-HPLC:

-

A small amount of the final lyophilized peptide is dissolved and injected into an analytical HPLC system with a C18 column.

-

A standard gradient (e.g., 5-95% acetonitrile in water with 0.1% TFA) is run.

-

Purity is determined by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks detected at ~220 nm.[1]

-

-

Identity Confirmation by Mass Spectrometry (MS):

-

The molecular weight of the peptide is confirmed using either Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS).[10][11]

-

The observed molecular weight is compared to the calculated theoretical molecular weight of the this compound sequence. This confirms that the correct peptide was synthesized.[12]

-

-

Amino Acid Analysis (Optional but recommended for quantitative applications):

-

The peptide is hydrolyzed into its constituent amino acids by heating with 6 M HCl.[2]

-

The resulting amino acid mixture is separated and quantified, typically by ion-exchange chromatography followed by post-column derivatization (e.g., with ninhydrin).[2][13]

-

The relative ratios of the amino acids are compared to the theoretical composition of the peptide, confirming its identity and providing a highly accurate measure of peptide quantity.[14]

-

Visualizations

Workflow for Custom Peptide Synthesis

The following diagram illustrates the major steps involved in the custom synthesis, purification, and quality control of a peptide.

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Hypothetical Signaling Pathway Application

Synthetic peptides are often used as tools to study biological pathways, for example, by acting as agonists or antagonists of cell surface receptors. The diagram below illustrates a hypothetical G-protein coupled receptor (GPCR) signaling cascade that could be investigated using the this compound peptide as a specific ligand.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. chem.uci.edu [chem.uci.edu]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. usp.org [usp.org]

- 14. pcl.tamu.edu [pcl.tamu.edu]

T-F-Q-A-Y-P-L-R-E-A peptide safety and handling guidelines

An In-depth Technical Guide to the Safety and Handling of the T-F-Q-A-Y-P-L-R-E-A Peptide

This guide provides comprehensive safety and handling information for the this compound peptide for researchers, scientists, and drug development professionals. Due to the limited availability of data for this specific peptide, this document combines known information with general best practices for handling research-grade synthetic peptides.

Peptide Identification and Properties

The peptide with the single-letter amino acid sequence this compound is a known entity in biochemical research.

Table 1: Peptide Identification

| Identifier | Value |

| Sequence | This compound |

| Full Name | H-Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala-OH |

| Synonyms | RETROVIRAL PROTEASE SUBSTRATE[1] |

| CAS Number | 117592-22-0[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C55H82N14O16 | BOC Sciences[1] |

| Molecular Weight | 1195.32 g/mol | BOC Sciences[1] |

| Purity | >95% | BOC Sciences[1] |

| Appearance | White to off-white powder | General Peptide Properties |

| Storage Temperature | -20°C | BOC Sciences[1] |

Safety and Hazard Information

No specific Material Safety Data Sheet (MSDS) is publicly available for this compound. Therefore, it should be handled as a potentially hazardous substance with unknown toxicological properties. The following guidelines are based on general safety protocols for synthetic peptides.

2.1. Potential Hazards

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The health effects of exposure have not been thoroughly investigated.

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed.

2.2. Personal Protective Equipment (PPE)

When handling the peptide, appropriate PPE is mandatory to minimize exposure.

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

-

Lab Coat: A standard laboratory coat is required.

-

Eye Protection: Safety glasses or goggles are necessary to protect from dust or splashes.

-

Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, a properly fitted respirator should be used in a well-ventilated area or fume hood.

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of the peptide and ensure the safety of laboratory personnel.

3.1. Storage

-

Lyophilized Peptide: Store at -20°C for long-term stability[1]. The vial should be kept tightly sealed and protected from moisture and light.

-

Peptide in Solution: For short-term storage, solutions can be kept at 4°C for a few days. For long-term storage, it is recommended to aliquot the solution into single-use vials and store them at -80°C to avoid repeated freeze-thaw cycles.

3.2. Reconstitution

-

Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.

-

Add the appropriate sterile, pyrogen-free solvent (e.g., sterile water, buffer) to the vial. The choice of solvent will depend on the experimental requirements and the peptide's solubility.

-

Gently vortex or sonicate to ensure the peptide is fully dissolved.

Experimental Protocols

As this compound is identified as a retroviral protease substrate, a common application would be in enzymatic assays to screen for protease inhibitors.

4.1. General Protease Inhibition Assay Workflow

The following diagram outlines a typical workflow for a fluorogenic protease inhibition assay.

4.2. Hypothetical Data Presentation

The results of such an assay would typically be presented in a tabular format to compare the efficacy of different inhibitors.

Table 3: Hypothetical IC50 Values for Protease Inhibitors

| Inhibitor Compound | IC50 (nM) | Standard Deviation |

| Inhibitor A | 15.2 | 1.8 |

| Inhibitor B | 89.7 | 7.3 |

| Inhibitor C | 5.4 | 0.9 |

| Control (No Inhibitor) | N/A | N/A |

Potential Signaling Pathway Involvement

As a substrate for a retroviral protease, the peptide itself is not expected to be involved in a signaling pathway. However, the protease it is a substrate for plays a critical role in the viral life cycle. The inhibition of this protease is a key therapeutic strategy.

5.1. Simplified Retroviral Protease Action and Inhibition

The following diagram illustrates the role of a retroviral protease and how it is targeted by inhibitors.

Disposal

Unused peptide and contaminated materials should be disposed of as chemical waste in accordance with local, state, and federal regulations. It is not suitable for household or general laboratory waste.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety assessment. Researchers should always consult their institution's safety guidelines and perform a risk assessment before handling any new chemical.

References

Methodological & Application

Optimizing Protease Assays for T-F-Q-A-Y-P-L-R-E-A: A Guide to Buffer Conditions and Protocol Development

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The enzymatic cleavage of the peptide substrate T-F-Q-A-Y-P-L-R-E-A is central to the functional characterization of a variety of proteases and the screening of their inhibitors. The efficiency and specificity of this cleavage are critically dependent on the buffer conditions of the assay. This document provides a comprehensive guide to establishing optimal buffer conditions for proteases that cleave this peptide sequence. It includes detailed experimental protocols and starting buffer recommendations for common protease families that are likely to recognize this substrate.

Introduction: Identifying the Protease Family

The specific protease that cleaves the peptide sequence this compound is not definitively known without experimental identification. However, the primary sequence of the peptide offers clues to the potential class of protease involved. The presence of specific amino acid residues suggests potential cleavage sites for well-characterized protease families:

-

Trypsin-like Serine Proteases: These proteases preferentially cleave peptide bonds C-terminal to positively charged amino acids such as Arginine (R) and Lysine (K)[1][2]. The presence of Arginine (R) at the P1 position (the amino acid immediately preceding the cleavage site) in the substrate makes it a likely target for trypsin-like enzymes.

-

Chymotrypsin-like Serine Proteases: This family of proteases favors cleavage C-terminal to large, hydrophobic, and aromatic amino acids, including Tyrosine (Y), Phenylalanine (F), Tryptophan (W), and to a lesser extent, Leucine (L)[1][3][4]. The this compound sequence contains Phenylalanine (F), Tyrosine (Y), and Leucine (L), making it a potential substrate for chymotrypsin-like proteases.

Given these possibilities, initial experiments should aim to characterize the protease's specificity to guide the optimization of buffer conditions.

Recommended Buffer Conditions for Initial Screening

The following tables summarize recommended starting buffer conditions for screening the activity of a novel protease against the this compound substrate. These conditions are based on established optima for trypsin-like and chymotrypsin-like proteases and serve as a robust starting point for further optimization.

Table 1: Buffer Conditions for Trypsin-Like Protease Assays

| Parameter | Recommended Range | Typical Concentration | Notes |

| pH | 7.0 - 9.0 | 8.0 | Maximal activity for trypsin is generally observed in this range[5][6]. |

| Buffer System | Tris-HCl, HEPES, Ammonium Bicarbonate | 50 mM | Tris and HEPES are common choices. Ammonium bicarbonate is volatile and suitable for mass spectrometry applications[5][6][7]. |

| Salt Concentration | 0 - 100 mM NaCl | 50 mM | High concentrations of monovalent salts (>100 mM) can inhibit trypsin activity[5][6]. |

| Additives | 1 - 10 mM CaCl₂ | 2 mM | Calcium ions can enhance the stability and activity of some trypsins[5][6]. |

| Detergents | 0.01% - 0.1% (v/v) Tween-20 or Triton X-100 | 0.05% | Non-ionic detergents can prevent enzyme and substrate sticking to plasticware. |

| Reducing Agents | 1 - 5 mM DTT or β-mercaptoethanol | 2 mM | Generally not required unless studying a protease that requires a reduced environment. May be omitted in initial screens. |

Table 2: Buffer Conditions for Chymotrypsin-Like Protease Assays

| Parameter | Recommended Range | Typical Concentration | Notes |

| pH | 7.0 - 9.0 | 8.0 | Chymotrypsin activity is optimal in a similar pH range to trypsin[4]. |

| Buffer System | Tris-HCl, Phosphate Buffer | 100 mM | Tris-HCl is a standard choice[8][9]. |

| Salt Concentration | 0 - 150 mM NaCl | 100 mM | Chymotrypsin is generally more tolerant of salt than trypsin. |

| Additives | 1 - 10 mM CaCl₂ | 10 mM | Calcium ions can also stabilize chymotrypsin[8]. |

| Detergents | 0.01% - 0.1% (v/v) Tween-20 or Triton X-100 | 0.05% | Useful for improving solubility and preventing adsorption. |

| Organic Solvents | Up to 10% (v/v) DMSO or Acetonitrile | 1-5% | Can be used to dissolve hydrophobic substrates or inhibitors, but high concentrations may inhibit the enzyme. |

Experimental Protocols

The following protocols provide a framework for determining the optimal buffer conditions for your specific protease.

General Protease Assay Workflow

The overall workflow for a protease assay involves preparing the enzyme and substrate, initiating the reaction, stopping the reaction at specific time points, and then detecting the product.

Caption: General workflow for a protease assay.

Protocol for pH Optimization

-

Prepare a series of buffers: Prepare 100 mM buffers with overlapping pH ranges (e.g., Sodium Acetate pH 4.0-5.5, MES pH 5.5-6.5, HEPES pH 6.5-8.0, Tris-HCl pH 7.5-9.0, CAPS pH 9.0-11.0).

-

Prepare reaction mix: In separate wells of a microplate, combine the protease and the this compound substrate in each of the prepared buffers. Include a no-enzyme control for each pH.

-

Incubate: Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes).

-

Stop reaction: Terminate the reaction by adding a stop solution (e.g., 1% Trifluoroacetic Acid or a specific protease inhibitor).

-

Detect product: Quantify the amount of cleaved product using a suitable detection method (e.g., fluorescence, absorbance, HPLC, or mass spectrometry).

-

Analyze data: Plot the protease activity as a function of pH to determine the optimal pH.

Protocol for Salt Concentration Optimization

-

Prepare buffers with varying salt concentrations: Using the optimal pH determined in the previous step, prepare a series of buffers containing different concentrations of NaCl (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, 200 mM).

-

Perform the assay: Follow steps 2-6 from the pH optimization protocol, using the buffers with varying salt concentrations.

-

Analyze data: Plot protease activity against the salt concentration to identify the optimal salt concentration.

Protocol for Additive and Detergent Optimization

-

Prepare buffers with different additives/detergents: Using the optimal pH and salt concentration, prepare buffers containing various concentrations of additives (e.g., CaCl₂) or detergents (e.g., Tween-20).

-

Perform the assay: Follow steps 2-6 from the pH optimization protocol.

-

Analyze data: Compare the protease activity in the presence and absence of each additive/detergent to determine their effect.

Signaling Pathways and Logical Relationships

The interaction between a protease and its substrate, leading to cleavage and subsequent downstream signaling, can be visualized as a simplified pathway.

Caption: Protease-substrate interaction and signaling.

Conclusion

The optimal buffer conditions for a protease assay are crucial for obtaining accurate and reproducible data. For a protease that cleaves the this compound peptide, initial screening should consider conditions favorable for both trypsin-like and chymotrypsin-like serine proteases. A systematic approach to optimizing pH, salt concentration, and the inclusion of additives will ensure the development of a robust and sensitive assay for characterizing the enzyme's activity and for screening potential inhibitors. The protocols and recommendations provided in this document serve as a foundational guide for researchers to tailor their assay conditions to the specific protease under investigation.

References

- 1. Serine protease - Wikipedia [en.wikipedia.org]

- 2. Protéases et surfactants [france.promega.com]

- 3. Peptidases Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. promega.com [promega.com]

- 9. Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Kinetic Studies of the Peptide Substrate T-F-Q-A-Y-P-L-R-E-A

To Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of scientific literature and databases, we have determined that specific information regarding the peptide substrate T-F-Q-A-Y-P-L-R-E-A , including its target enzyme, established kinetic parameters, and associated signaling pathways, is not currently available in the public domain. This lack of specific data prevents the creation of detailed, targeted application notes and protocols as requested.

However, to assist researchers in the preliminary stages of investigating a novel peptide substrate such as this compound, we are providing a generalized framework and protocol for determining the optimal substrate concentration for kinetic studies. This guide is based on established principles of enzyme kinetics and can be adapted once the corresponding enzyme for this compound is identified.

General Application Notes for a Novel Peptide Substrate

Objective: To determine the optimal substrate concentration range for kinetic studies of a newly identified peptide substrate by establishing its Michaelis-Menten kinetic parameters, Km and Vmax.

Introduction: The rate of an enzyme-catalyzed reaction is dependent on the concentration of its substrate. At low substrate concentrations, the reaction rate is directly proportional to the substrate concentration. As the substrate concentration increases, the enzyme becomes saturated, and the reaction rate approaches its maximum velocity (Vmax). The Michaelis constant (Km) is the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity of the enzyme for its substrate.[1][2][3] Determining these parameters is crucial for designing robust and reproducible kinetic assays.

Principle: By measuring the initial reaction velocity at various substrate concentrations while keeping the enzyme concentration constant, a saturation curve can be generated.[4] This data can then be linearized using various plotting methods (e.g., Lineweaver-Burk, Hanes-Woolf, Eadie-Hofstee) to calculate Km and Vmax.[1][4] For accurate determination of these parameters, it is recommended to use substrate concentrations ranging from approximately 0.2 x Km to 5 x Km or higher.

Generalized Experimental Protocol

This protocol outlines the steps to determine the Km and Vmax for a generic peptide-enzyme pair. Note: All buffer components, assay conditions (pH, temperature), and detection methods will need to be optimized for the specific enzyme interacting with this compound.

Materials:

-

Purified enzyme of interest

-

Peptide substrate stock solution (e.g., this compound) of known concentration

-

Assay buffer (optimized for the specific enzyme)

-

Detection reagent (e.g., fluorescent or colorimetric probe to measure product formation or substrate depletion)

-

Microplate reader or spectrophotometer

-

Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of the peptide substrate stock solution in assay buffer. The final concentrations in the assay should ideally span a wide range to capture the full kinetic curve. A preliminary experiment with broad concentration ranges (e.g., logarithmic dilutions) can help in narrowing down the optimal range.

-

Prepare a working solution of the enzyme in assay buffer. The enzyme concentration should be kept constant and low enough to ensure the reaction rate is linear over the measurement period (initial velocity conditions).

-

-

Assay Setup:

-

In a suitable microplate or cuvette, add the assay buffer and the different concentrations of the peptide substrate.

-

Include control wells containing no substrate (to measure background signal) and no enzyme (to control for non-enzymatic substrate degradation).

-

Equilibrate the plate/cuvette to the optimal reaction temperature.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the enzyme working solution to each well.

-

Immediately start monitoring the change in signal (e.g., fluorescence or absorbance) over time using a microplate reader or spectrophotometer. The signal should be proportional to the amount of product formed or substrate consumed.

-

Collect data at regular intervals to establish the initial linear rate of the reaction for each substrate concentration.

-

-

Data Analysis:

-

For each substrate concentration, calculate the initial reaction velocity (v₀) from the linear portion of the progress curve (signal vs. time).

-

Plot the initial velocity (v₀) against the substrate concentration ([S]). This should yield a hyperbolic Michaelis-Menten curve.

-

To determine Km and Vmax, transform the data using a linearization method. The most common is the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).

-

The y-intercept of the Lineweaver-Burk plot is equal to 1/Vmax.

-

The x-intercept is equal to -1/Km.

-

The slope is Km/Vmax.

-

-

Alternatively, use non-linear regression analysis software to fit the v₀ vs. [S] data directly to the Michaelis-Menten equation for a more accurate determination of Km and Vmax.

-

Data Presentation

The quantitative data from these experiments should be summarized in a structured table for clarity and easy comparison.

| Substrate Concentration (µM) | Initial Velocity (RFU/min or mOD/min) | 1 / [S] (µM⁻¹) | 1 / v₀ (min/RFU or min/mOD) |

| [S₁] | v₁ | 1/[S₁] | 1/v₁ |

| [S₂] | v₂ | 1/[S₂] | 1/v₂ |

| [S₃] | v₃ | 1/[S₃] | 1/v₃ |

| ... | ... | ... | ... |

| [Sₙ] | vₙ | 1/[Sₙ] | 1/vₙ |

Visualizations

Experimental Workflow for Determining Km and Vmax

Caption: Workflow for determining enzyme kinetic parameters.

Conceptual Signaling Pathway (Generic)

Once the target enzyme is identified, its role in a signaling pathway can be investigated. Below is a generic representation of a signaling cascade that could be adapted.

Caption: A generic cell signaling pathway.

We recommend that researchers first focus on identifying the enzyme that utilizes this compound as a substrate. Once this is known, the generalized protocols provided here can be specifically adapted, and a more detailed and meaningful investigation of its kinetics and biological role can be undertaken.

References

Application Notes and Protocols for Fluorescent Labeling of T-F-Q-A-Y-P-L-R-E-A for FRET Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm).[1][2][3] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, a property that is widely exploited to study molecular interactions, conformational changes, and enzymatic activities.[4][5][6] In drug discovery, FRET-based assays are particularly valuable for high-throughput screening (HTS) of enzyme inhibitors due to their sensitivity, rapid response, and homogeneous format.[7][8][9]

This document provides a detailed guide for the fluorescent labeling of the peptide sequence T-F-Q-A-Y-P-L-R-E-A and its application in a FRET-based protease cleavage assay. This peptide is designed as a substrate for a hypothetical protease that cleaves between the Phenylalanine (F) and Glutamine (Q) residues. Upon cleavage, the donor and acceptor fluorophores are separated, leading to an increase in donor fluorescence, which can be monitored in real-time.

Principle of the FRET-Based Protease Assay

The FRET-based protease assay utilizes a peptide substrate dually labeled with a fluorescent donor and a quencher (a non-fluorescent acceptor).[1][2] In the intact peptide, the donor and quencher are in close proximity, resulting in efficient FRET and quenching of the donor's fluorescence. When the protease cleaves the peptide substrate, the donor and quencher are separated, disrupting FRET and leading to a significant increase in the donor's fluorescence intensity.[3][10] This increase in fluorescence is directly proportional to the rate of peptide cleavage and, therefore, the activity of the protease.

Figure 1: Principle of the FRET-based protease assay.

Selection of Fluorophore-Quencher Pair

The choice of the FRET pair is critical for the sensitivity of the assay. The donor's emission spectrum must overlap significantly with the acceptor's (quencher's) absorption spectrum.[2][11] For this application note, we have selected the 5-FAM (5-Carboxyfluorescein) as the donor and Dabcyl as the quencher. This is a commonly used FRET pair with good spectral overlap and high quenching efficiency.

| Fluorophore/Quencher | Excitation (nm) | Emission (nm) | Recommended Labeling Site |

| 5-FAM (Donor) | 492 | 517 | N-terminus of the peptide |

| Dabcyl (Quencher) | 453 | N/A | Side chain of an internal Lysine (K) residue |

Experimental Protocols

Fluorescent Labeling of the Peptide

The peptide this compound will be synthesized with a Lysine (K) residue introduced for quencher attachment. A common strategy is to add the Lysine at the C-terminus. The modified peptide sequence will be: This compound-K .

Materials:

-

Custom synthesized peptide: this compound-K(Mtt) with a free N-terminus

-

5-FAM, NHS ester

-

Dabcyl, NHS ester

-

N,N-Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

HPLC grade water and acetonitrile

-

Solid-phase peptide synthesis (SPPS) resin

Protocol for On-Resin Labeling:

-

N-terminal Labeling with 5-FAM:

-

Swell the peptide-resin in DMF.

-

Dissolve 5-FAM, NHS ester (1.5 eq) and DIPEA (3 eq) in DMF.

-

Add the solution to the resin and shake at room temperature for 2-4 hours, protected from light.

-

Wash the resin thoroughly with DMF, DCM, and methanol.

-

-

Selective Deprotection of Lys(Mtt):

-

Treat the resin with a solution of 1% TFA in DCM to remove the Mtt protecting group from the Lysine side chain.

-

Wash the resin with DCM and DMF.

-

-

Side-Chain Labeling with Dabcyl:

-

Dissolve Dabcyl, NHS ester (1.5 eq) and DIPEA (3 eq) in DMF.

-

Add the solution to the resin and shake at room temperature for 2-4 hours, protected from light.

-

Wash the resin thoroughly with DMF, DCM, and methanol.

-

-

Cleavage and Deprotection:

-

Cleave the labeled peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Dry the crude peptide under vacuum.

-

Figure 2: Workflow for the synthesis and purification of the FRET peptide.

Purification of the Labeled Peptide

Purification of the dual-labeled peptide is crucial to remove unlabeled and single-labeled species, which can interfere with the assay.[][13]

Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[14]

| Parameter | Condition |

| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 30 minutes |

| Flow Rate | 1 mL/min |

| Detection | 220 nm and 490 nm (for 5-FAM) |

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the sample onto the HPLC system.

-

Collect fractions corresponding to the major peak that absorbs at both 220 nm and 490 nm.

-

Confirm the identity and purity of the collected fractions by mass spectrometry.

-

Lyophilize the pure fractions to obtain the final product.

FRET-Based Protease Assay Protocol

Materials:

-

Purified FRET peptide substrate (stock solution in DMSO)

-

Protease enzyme (stock solution in appropriate buffer)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20, pH 7.5)

-

96-well black microplate

-

Fluorescence plate reader

Protocol:

-

Prepare Reagents:

-

Dilute the FRET peptide stock solution to the desired final concentration (e.g., 1-10 µM) in assay buffer.

-

Prepare serial dilutions of the protease enzyme in assay buffer.

-

For inhibitor screening, prepare serial dilutions of the test compounds.

-

-

Assay Setup:

-

Add 50 µL of the diluted FRET peptide solution to each well of the 96-well plate.

-

For inhibitor screening, add 25 µL of the test compound dilutions to the wells and pre-incubate with the peptide for 10-15 minutes. For enzyme kinetics, add 25 µL of assay buffer.

-

Initiate the reaction by adding 25 µL of the diluted protease solution to each well.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity at kinetic mode for a specified duration (e.g., 30-60 minutes), with readings taken every 1-2 minutes.

-

Excitation Wavelength: 485 nm

-

Emission Wavelength: 520 nm

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each reaction.

-

The initial reaction velocity (rate of fluorescence increase) is determined from the linear portion of the curve.

-

For inhibitor screening, calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

-

Figure 3: Signaling pathway of the FRET-based protease inhibition assay.

Data Presentation

The quantitative data from the FRET assay should be summarized in a clear and structured manner for easy comparison.

Table 1: Enzyme Kinetics Parameters

| Parameter | Value |

| Peptide Concentration (µM) | 1, 2, 5, 10, 20 |

| Enzyme Concentration (nM) | 0.5, 1, 2, 5, 10 |

| Initial Velocity (RFU/min) | [Experimental Data] |

| Kₘ (µM) | [Calculated Value] |

| k_cat (s⁻¹) | [Calculated Value] |

Table 2: Inhibitor Screening Results

| Compound ID | Concentration (µM) | % Inhibition | IC₅₀ (µM) |

| Inhibitor A | 0.01 | [Data] | [Calculated] |

| 0.1 | [Data] | ||

| 1 | [Data] | ||

| 10 | [Data] | ||

| Inhibitor B | 0.01 | [Data] | [Calculated] |

| 0.1 | [Data] | ||

| 1 | [Data] | ||

| 10 | [Data] |

Conclusion

The fluorescent labeling of the peptide this compound with a suitable FRET pair provides a highly sensitive tool for studying protease activity. The detailed protocols provided in this application note offer a robust framework for researchers in academia and the pharmaceutical industry to establish a FRET-based assay for enzyme characterization and inhibitor screening. The versatility of this approach allows for adaptation to other peptide sequences and protease targets, making it a valuable technique in drug discovery and biomedical research.[8][15][16]

References

- 1. Quenched Fluorescent Peptides – ProteoGenix [proteogenix.science]

- 2. cpcscientific.com [cpcscientific.com]

- 3. FRET Peptide - MOL Changes [molchanges.com]

- 4. Useful Approaches for Labeling Peptides with Fluorescent Dyes [bio-itworld.com]

- 5. Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. FRET Peptides | Custom peptide Synthesis| Eurogentec [eurogentec.com]

- 10. Fluorescence and Quencher FRET Peptides [biosyn.com]

- 11. How to add Fluorescent tags for Peptides? | MolecularCloud [molecularcloud.org]

- 13. hahnlab.com [hahnlab.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. assaygenie.com [assaygenie.com]

- 16. biocompare.com [biocompare.com]

Application Notes and Protocols for Long-Term Storage and Stability of T-F-Q-A-Y-P-L-R-E-A Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide with the sequence Threonine-Phenylalanine-Glutamine-Alanine-Tyrosine-Proline-Leucine-Arginine-Glutamic Acid-Alanine (T-F-Q-A-Y-P-L-R-E-A) is a subject of interest in various research and therapeutic development areas. Ensuring the stability and integrity of this peptide in solution is critical for obtaining reliable and reproducible experimental results and for the development of potential therapeutic applications. These application notes provide detailed guidance on the long-term storage, handling, and stability assessment of this compound solutions.

Peptide Characteristics and Potential Instability

The stability of a peptide is intrinsically linked to its amino acid composition. For this compound, the following residues warrant consideration for potential degradation pathways:

-

Glutamine (Q) and Glutamic Acid (E): Glutamine can undergo deamidation to form glutamic acid, and both residues can be involved in other degradation pathways.

-

Tyrosine (Y): The phenolic side chain of tyrosine is susceptible to oxidation.

-

Arginine (R): While generally stable, the guanidinium group can be subject to modifications.

Understanding these potential degradation routes is crucial for designing appropriate storage conditions and analytical methods for stability monitoring.

Recommendations for Long-Term Storage

To maintain the integrity of this compound for extended periods, it is recommended to store it in a lyophilized (freeze-dried) powder form.

3.1. Lyophilized Peptide Storage

For optimal long-term stability, lyophilized this compound should be stored under the following conditions:

-

Temperature: -20°C or, for even longer-term storage, -80°C.[1][2]

-

Atmosphere: In a tightly sealed container, preferably under an inert gas like argon or nitrogen to minimize oxidation.[1]

-

Light: Protected from light.

-

Moisture: Stored in a desiccator to prevent moisture absorption, which can accelerate degradation.[2][3]

When handling the lyophilized powder, allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation.[2][3][4]

3.2. Peptide Solution Storage

Storing peptides in solution is generally not recommended for long periods.[1][3] If short-term storage of a this compound solution is necessary, the following guidelines should be followed:

-

Solvent Selection: Use sterile, high-purity solvents. The choice of solvent will depend on the peptide's solubility. For many peptides, sterile water or a buffer at a pH that ensures stability is appropriate.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to peptide degradation, the stock solution should be divided into smaller, single-use aliquots.[1][2][5]

-

Storage Temperature: Store frozen at -20°C or -80°C.[2][5] Do not store peptide solutions in frost-free freezers, as the temperature fluctuations can degrade the peptide.[5]

Experimental Protocols

4.1. Protocol for Reconstitution of Lyophilized this compound

This protocol outlines the steps for preparing a stock solution from a lyophilized powder.

Materials:

-

Lyophilized this compound peptide

-

Sterile, high-purity water or appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Sterile, low-protein-binding polypropylene tubes

-

Calibrated micropipettes

Procedure:

-

Allow the vial of lyophilized peptide to warm to room temperature in a desiccator.[2][3][4]

-

Briefly centrifuge the vial to ensure all the powder is at the bottom.

-

Carefully open the vial and add the desired volume of sterile solvent to achieve the target concentration.

-

Gently vortex or swirl the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation.

-

If necessary, sonication can be used to aid dissolution.[4]

-

Once dissolved, aliquot the stock solution into single-use, low-protein-binding tubes.

-

Label the aliquots clearly with the peptide name, concentration, date, and storage conditions.

-

Store the aliquots at -20°C or -80°C for long-term storage.

4.2. Protocol for a Long-Term Stability Study of this compound Solution

This protocol describes a systematic approach to evaluating the stability of a this compound solution over time under various storage conditions.

Objective: To determine the degradation rate and identify major degradation products of this compound in solution under different temperature and light conditions.

Materials and Equipment:

-

Reconstituted this compound solution

-

Temperature-controlled incubators/storage chambers set at:

-

-20°C

-

4°C

-

25°C

-

-

Light-protected and transparent containers

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column[6][7]

-

Mass Spectrometer (e.g., LC-MS or MALDI-TOF) for identification of degradation products[6][7]

-

pH meter

Experimental Workflow:

Caption: Experimental workflow for the long-term stability study of this compound solutions.

Procedure:

-

Initial Analysis (T=0): Immediately after preparation, analyze an initial set of aliquots to establish the baseline purity and characteristics of the peptide solution. This includes:

-

Visual Inspection: Note the appearance (color, clarity) of the solution.

-

pH Measurement: Record the pH of the solution.

-

RP-HPLC Analysis: Determine the initial purity of the peptide.

-

Mass Spectrometry: Obtain the initial mass spectrum.

-

-

Sample Storage: Store the aliquots under the different conditions: -20°C, 4°C, and 25°C. For each temperature, include a set of vials protected from light and another set exposed to ambient light.

-

Time-Point Testing: At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.

-

Analysis: Perform the same set of analyses as the initial time point (visual inspection, pH, RP-HPLC, and mass spectrometry).

-

Data Collection and Analysis: Record all data systematically. Compare the results at each time point to the initial data to determine the percentage of the intact peptide remaining and to identify any new peaks in the chromatogram, which may correspond to degradation products. Use mass spectrometry to identify the molecular weights of these new peaks.

Data Presentation

Quantitative data from the stability study should be summarized in clear and concise tables for easy comparison.

Table 1: Stability of this compound Solution at -20°C

| Time (Weeks) | Visual Appearance | pH | % Purity (RP-HPLC) - Light Protected | % Purity (RP-HPLC) - Light Exposed | Major Degradation Products (m/z) |

|---|---|---|---|---|---|

| 0 | Clear, Colorless | 7.4 | 99.5 | 99.5 | None |

| 1 | |||||

| 2 | |||||

| 4 | |||||

| 8 |

| 12 | | | | | |

Table 2: Stability of this compound Solution at 4°C

| Time (Weeks) | Visual Appearance | pH | % Purity (RP-HPLC) - Light Protected | % Purity (RP-HPLC) - Light Exposed | Major Degradation Products (m/z) |

|---|---|---|---|---|---|

| 0 | Clear, Colorless | 7.4 | 99.5 | 99.5 | None |

| 1 | |||||

| 2 | |||||

| 4 | |||||

| 8 |

| 12 | | | | | |

Table 3: Stability of this compound Solution at 25°C

| Time (Weeks) | Visual Appearance | pH | % Purity (RP-HPLC) - Light Protected | % Purity (RP-HPLC) - Light Exposed | Major Degradation Products (m/z) |

|---|---|---|---|---|---|

| 0 | Clear, Colorless | 7.4 | 99.5 | 99.5 | None |

| 1 | |||||

| 2 | |||||

| 4 | |||||

| 8 |

| 12 | | | | | |

Signaling Pathways and Logical Relationships

While the specific signaling pathway for this compound is not detailed here, a generalized diagram illustrating the relationship between proper storage, peptide stability, and reliable experimental outcomes is provided below.

Caption: Logical relationship between storage conditions, peptide stability, and experimental outcomes.

References

- 1. jpt.com [jpt.com]

- 2. peptide.com [peptide.com]

- 3. bachem.com [bachem.com]

- 4. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

Troubleshooting & Optimization

Troubleshooting T-F-Q-A-Y-P-L-R-E-A solubility issues

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with the peptide T-F-Q-A-Y-P-L-R-E-A.

Peptide Characteristics Summary: this compound

A preliminary analysis of the peptide sequence (Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala) reveals key physicochemical properties that directly influence its solubility:

-

Sequence Length: 10 amino acids. Shorter peptides are generally more soluble than longer ones.[1]

-

Hydrophobicity: The peptide contains a high proportion of hydrophobic residues (60%: F, A, Y, P, L, A). Peptides with over 50% hydrophobic amino acids may be poorly soluble in aqueous solutions.[2][3]

-

Net Charge: At a neutral pH (~7), the peptide has an overall charge of 0.[4][5][6] The N-terminal amine (+1) and Arginine (R, +1) are balanced by the C-terminal carboxyl (-1) and Glutamic acid (E, -1).

-

Classification: this compound is classified as a neutral and hydrophobic peptide . Such peptides often require organic solvents for initial reconstitution.[1][4][7]

Frequently Asked Questions (FAQs)

Q1: Why won't my lyophilized this compound peptide dissolve in sterile water or PBS?

A1: This peptide is expected to have poor solubility in neutral aqueous buffers. Its high hydrophobicity (60% hydrophobic residues) and neutral overall charge at pH 7 mean it lacks the charge-based interactions with water needed for dissolution.[1][2][3] Neutral peptides often require the use of organic solvents to break up hydrophobic interactions.[4][7]

Q2: What is the recommended first-step solvent for reconstituting this compound?

A2: For a neutral, hydrophobic peptide like this, the recommended approach is to first dissolve it in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2][4] Once the peptide is in solution, you can slowly add your aqueous buffer of choice while vortexing.[8]

Q3: The peptide solution became cloudy after I added my aqueous buffer. What does this mean?

A3: Cloudiness or the appearance of precipitates indicates that the peptide's solubility limit in the final solvent mixture has been exceeded.[9] This often happens when a peptide dissolved in an organic solvent is diluted too quickly or into a buffer in which it is not soluble. To resolve this, you may need to try a higher concentration of the organic co-solvent or use chaotropic agents.

Q4: Can I use sonication or heating to help dissolve the peptide?

A4: Yes, both methods can aid dissolution. Gentle sonication can help break apart peptide aggregates.[2][10] Gentle warming (<40°C) can also increase solubility.[9][11] However, these should be used after attempting dissolution in the appropriate solvent, not as a primary method for an incompatible solvent system.

Q5: My peptide seems to be forming a gel. What should I do?

A5: Gel formation can occur with peptides that form extensive intermolecular hydrogen bonds.[8] To dissolve gels, you can add strong denaturing agents like 6 M guanidine hydrochloride or 8 M urea to the peptide, followed by dilution.[4][12]

Troubleshooting Guide

This guide provides a logical workflow for addressing solubility challenges with this compound. It is highly recommended to perform a solubility test on a small aliquot of the peptide before dissolving the entire sample.[2][4]

Issue: The lyophilized peptide powder is not dissolving.

-

Did you start with an appropriate solvent?

-

No: You used water or PBS.

-

Action: Based on its neutral and hydrophobic nature, these solvents are unlikely to work. Proceed to the next step.

-

-

Yes: You used a recommended organic solvent (e.g., DMSO).

-

-

Have you tried an organic solvent?

-

No:

-

Yes, but it precipitated upon adding aqueous buffer:

-

Action 1: The final concentration of the organic solvent may be too low. The peptide may need to be maintained in a solution with a higher percentage of organic solvent.

-

Action 2: The rate of dilution was too fast. Try re-dissolving and adding the aqueous buffer much more slowly while continuously mixing.[8]

-

Action 3: The peptide is aggregating. Consider dissolving it in a solution containing chaotropic agents like 6 M guanidine-HCl before dilution.[4][12]

-

-

The decision-making process for troubleshooting is visualized in the diagram below.

References

- 1. jpt.com [jpt.com]

- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 3. iscabiochemicals.com [iscabiochemicals.com]

- 4. lifetein.com [lifetein.com]

- 5. biobasic.com [biobasic.com]

- 6. biocat.com [biocat.com]

- 7. biorbyt.com [biorbyt.com]

- 8. peptidesynthetics.co.uk [peptidesynthetics.co.uk]

- 9. Peptide solubility and storage - AltaBioscience [altabioscience.com]

- 10. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]

- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 12. genscript.com [genscript.com]

- 13. jpt.com [jpt.com]

Optimizing signal-to-noise in T-F-Q-A-Y-P-L-R-E-A cleavage assays